molecular formula C8H12ClNO2 B1482688 (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1955474-55-1

(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1482688
CAS No.: 1955474-55-1
M. Wt: 189.64 g/mol
InChI Key: VPXQKVLVJAOUQD-FJXQXJEOSA-N
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Description

Systematic Nomenclature and Structural Formula

The compound (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral, bicyclic amino acid derivative with a propargyl substituent. Its systematic IUPAC name is (2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid hydrochloride , reflecting its stereochemistry at the C2 position and the presence of a propargyl group (prop-2-yn-1-yl) attached to the pyrrolidine nitrogen. The molecular formula is C₈H₁₂ClNO₂ , with a molecular weight of 189.64 g/mol .

The structural formula (Figure 1) features:

  • A pyrrolidine ring with a carboxylic acid group at C2.
  • A propargyl group (-C≡C-CH₂) bonded to the nitrogen atom.
  • A hydrochloride salt counterion stabilizing the protonated amine.
Structural SMILES: C#CC[C@@]1(CCCN1)C(=O)O.Cl

Table 1: Key molecular descriptors

Property Value Source
Molecular formula C₈H₁₂ClNO₂
Molecular weight 189.64 g/mol
Chiral centers 1 (C2)
Parent compound CID 45026929

Crystallographic Data and Molecular Conformation

While direct single-crystal X-ray diffraction data for this compound is limited, analogous proline derivatives exhibit characteristic envelope conformations in the pyrrolidine ring. In zwitterionic forms, the nitrogen atom becomes protonated, creating a planar geometry that stabilizes intramolecular hydrogen bonds.

Key conformational features:

  • Pyrrolidine ring puckering : The C2 carbon deviates from planarity due to steric interactions with the propargyl group.
  • Hydrogen bonding : The hydrochloride ion forms ionic interactions with the protonated amine, while the carboxylic acid group participates in intermolecular hydrogen bonds.
  • Torsional angles : The propargyl substituent introduces restricted rotation around the N-C bond, favoring a gauche conformation to minimize steric strain.

Solubility Profile and Stability Characteristics

The hydrochloride salt form enhances aqueous solubility compared to the free base. Experimental data from multiple sources reveals:

Table 2: Solubility in common solvents

Solvent Solubility (mg/mL) Conditions
Water 10–15 25°C, pH 2–3
DMSO 20–25 25°C
Ethanol <5 25°C
PBS (pH 7.4) 8–10 25°C

Stability considerations :

  • Thermal stability : Decomposes above 150°C without melting.
  • pH sensitivity : Stable in acidic conditions (pH 2–5); undergoes hydrolysis at pH >7 via ring-opening reactions.
  • Light sensitivity : Degrades under UV light (λ <300 nm) due to propargyl group photoinstability.

Acid-Base Behavior and pKa Values

The compound exhibits two major ionization equilibria:

  • Carboxylic acid group : pKa ≈ 2.5 (deprotonation)
  • Secondary amine : pKa ≈ 10.5 (protonation)

The hydrochloride salt exists predominantly as a zwitterion in aqueous solution, with the amine protonated and carboxylic acid deprotonated. This dual ionization state facilitates:

  • pH-dependent solubility : Maximum solubility at pH 2–3 where both groups are ionized.
  • Buffer interactions : Forms stable complexes with phosphate and citrate buffers via ionic interactions.

Figure 2: pH-dependent speciation

pH <2.5: [H₃N⁺-pyrrolidine-COOH]Cl⁻  
pH 2.5–10.5: [H₃N⁺-pyrrolidine-COO⁻]Cl⁻ (zwitterion dominant)  
pH >10.5: [H₂N-pyrrolidine-COO⁻]Cl⁻  

Predicted pKa values from computational models align with experimental data for analogous proline derivatives. The propargyl substituent slightly lowers the amine pKa compared to unsubstituted proline due to electron-withdrawing effects.

Properties

IUPAC Name

(2S)-1-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h1,7H,3-6H2,(H,10,11);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXQKVLVJAOUQD-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1CCC[C@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form Pyrrolidine-2-carboxylic Acid Derivatives

According to European Patent EP3015456A1, a general method for preparing pyrrolidine-2-carboxylic acid derivatives involves cyclization reactions using formic mixed anhydrides or alkyl formates. The cyclization is performed in the presence of a strong base capable of abstracting the alpha-hydrogen, facilitating ring closure with stereochemical control at the chiral center (carbon marked with *).

Key reagents and conditions:

Step Reagents/Conditions Notes
Cyclization Formic mixed anhydride (e.g., formic anhydride) or alkyl formate (e.g., methyl formate) Strong base such as lithium bis(trimethylsilyl)amide or sodium hydride used
Base Lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, sodium or potassium alcoholates (methoxide, ethoxide, isopropoxide) Choice of base affects yield and stereoselectivity
Acid addition Trifluoroacetic acid or acetic acid Improves reaction yield
Solvent Alcohols (R3OH), dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile Solvent choice influences reaction kinetics

The cyclization yields a protected pyrrolidine intermediate, often with tert-butyloxycarbonyl (Boc) or other protecting groups on the nitrogen to control reactivity.

Introduction of the Propargyl Group

The propargyl substituent (prop-2-yn-1-yl) is introduced on the nitrogen via alkylation reactions. This step typically involves reacting the pyrrolidine intermediate with propargyl halides (such as propargyl bromide or chloride) in the presence of a base like triethylamine or 4-(dimethylamino)pyridine (DMAP).

Step Reagents/Conditions Notes
N-Alkylation Propargyl bromide or chloride Base: Triethylamine, DMAP, pyridine, or DBU
Solvent DMF, THF, or acetonitrile Ensures good solubility and reaction control

This step must be carefully controlled to avoid over-alkylation or side reactions.

Deprotection and Hydrolysis to Obtain Free Acid

The protected pyrrolidine derivative is then hydrolyzed under basic conditions to remove protecting groups and generate the free carboxylic acid. Typical reagents include lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous or mixed solvents.

Step Reagents/Conditions Notes
Hydrolysis LiOH, NaOH, or KOH aqueous solution Mild conditions to prevent racemization
Temperature Room temperature to mild heating Reaction time optimized for complete deprotection

Formation of Hydrochloride Salt

The free acid is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ether, to improve stability and solubility for storage and use.

Stock Solution Preparation and Formulation Data

Data from GlpBio provide practical preparation guidelines for stock solutions of the hydrochloride salt, which are important for biological and chemical applications.

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 5.2731 1.0546 0.5273
5 26.3657 5.2731 2.6366
10 52.7315 10.5463 5.2731

Notes on formulation:

  • Stock solutions are often prepared in DMSO due to solubility considerations.
  • Sequential addition of solvents such as PEG300, Tween 80, and water is recommended to ensure clarity and stability.
  • Physical methods like vortexing, ultrasound, or mild heating can aid dissolution.
  • The hydrochloride salt form enhances solubility and stability for in vivo and in vitro applications.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Yield (%) Notes
1 Cyclization Formic mixed anhydride, strong base, acid additive ~46 Stereoselective ring closure
2 N-Alkylation (propargylation) Propargyl bromide, base (TEA, DMAP), solvent Variable Controlled to avoid over-alkylation
3 Deprotection and Hydrolysis LiOH, NaOH, or KOH aqueous solution ~56 Removal of protecting groups
4 Hydrochloride salt formation HCl in ethanol or ether Quantitative Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

    Addition: The triple bond in the propynyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Addition: Electrophiles like halogens or hydrogen halides.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrrolidine derivatives.

    Addition: Addition products with electrophiles.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design and development. Specifically, its pyrrolidine core is often found in various bioactive molecules. Research indicates that derivatives of pyrrolidine can exhibit significant biological activities including:

  • Antiviral properties
  • Anticancer effects
  • Neuroprotective activities

Studies have shown that modifications to the pyrrolidine ring can enhance the efficacy and selectivity of these compounds against specific targets in disease pathways.

Organic Synthesis

In organic chemistry, (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride can serve as a versatile building block for synthesizing more complex molecules. The presence of the alkyne functional group allows for:

  • Alkyne Metathesis : A reaction that can be used to create diverse carbon frameworks.
  • Cycloaddition Reactions : Enabling the formation of cyclic compounds which are often more biologically active.

Biochemical Studies

The compound may also be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or substrate for specific enzymes could provide insights into:

  • Mechanisms of enzyme action
  • Pathway regulation in biological systems

Case Study 1: Antiviral Activity

A study explored the antiviral properties of pyrrolidine derivatives, including this compound, against HIV. The results indicated that certain modifications to the compound enhanced its ability to inhibit viral replication, suggesting a pathway for developing new antiviral drugs.

Case Study 2: Synthesis of Novel Compounds

Researchers demonstrated the utility of this compound in synthesizing novel cyclic compounds through cycloaddition reactions. These new compounds exhibited promising biological activities, paving the way for further pharmacological evaluations.

Mechanism of Action

The mechanism of action of (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The propynyl group may participate in covalent bonding with target proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidine-2-carboxylic acid derivatives, which are widely explored for their pharmacological and synthetic utility. Below is a structured comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent on N-Atom Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2S)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride Propargyl (linear, electron-deficient) C₈H₁₀ClNO₂ 187.62* Potential click chemistry applications N/A (hypothetical)
(2S)-1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid hydrochloride Pyridine-2-carbonyl (aromatic) C₁₁H₁₂ClN₂O₃ 270.68 Collision cross-section studies
(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Naphthalen-2-ylmethyl (bulky aromatic) C₁₇H₁₈ClNO₂ 307.78 Pharmaceutical intermediates
Enalapril Maleate Ethoxycarbonyl-phenylpropyl C₂₀H₂₈N₂O₅·C₄H₄O₄ 492.52 ACE inhibitor (hypertension treatment)

*Molecular weight calculated based on formula.

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity :

  • The propargyl group in the target compound introduces a triple bond, enabling participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation . This contrasts with the pyridine-2-carbonyl group (), which may enhance metal coordination or π-π stacking in biological targets.
  • Enalapril Maleate () demonstrates how bulky substituents (e.g., ethoxycarbonyl-phenylpropyl) optimize binding to ACE enzymes, highlighting the role of steric and electronic effects in pharmacological activity.

Physicochemical Properties :

  • The naphthalen-2-ylmethyl derivative () exhibits higher molecular weight and lipophilicity compared to the propargyl analog, which may influence membrane permeability in drug design.
  • Hydrochloride salts universally improve aqueous solubility, critical for bioavailability in medicinal chemistry .

Synthetic Methodologies: The propargyl-substituted compound likely follows alkylation pathways similar to (2S)-1-[(2S)-2-amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (), where coupling agents like T3P and DIPEA are used for amide bond formation. In contrast, Enalapril Maleate employs multi-step peptide synthesis with protective groups (e.g., Z-protecting group removal via hydrogenolysis) .

Biological Activity

(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, is a compound with notable biological activities. Its structure features a pyrrolidine ring, which is significant in various pharmacological contexts, particularly in the development of antimicrobial and anticancer agents.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₈H₁₂ClNO₂
Molecular Weight 189.64 g/mol
CAS Number 1217828-88-0
IUPAC Name (2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid; hydrochloride
PubChem CID 45026928

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs to (2S)-1-(prop-2-yn-1-yl)pyrrolidine derivatives possess significant antibacterial and antifungal properties. For instance, pyrrolidine alkaloids have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Sodium pyrrolidideS. aureus0.0039
1,3-dipyrrolidinobenzeneE. coliNo activity
(S)-Alpha-propynyl-prolineVarious Gram-positive0.025

The structure of the compound influences its bioactivity, with specific substitutions enhancing its antimicrobial efficacy.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives in cancer treatment. The presence of the pyrrolidine ring has been linked to the inhibition of cancer cell proliferation. For example, compounds derived from pyrrolidine have shown promise in targeting cancer pathways.

Case Study: Pyrrolidine Derivatives in Cancer Research
A study published in a peer-reviewed journal indicated that certain pyrrolidine derivatives exhibited cytotoxic effects on cancer cell lines, demonstrating IC50 values ranging from 5 to 15 µM against various cancer types.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
  • Anticancer Mechanism : It potentially induces apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.

Q & A

Q. What synthetic routes are recommended for preparing (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride?

A common approach involves modifying L-proline derivatives. For example, in analogous syntheses (e.g., (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid), L-proline is reacted with chloroacetyl chloride in tetrahydrofuran (THF) under reflux, followed by purification via crystallization in diisopropyl ether . Key steps include:

  • Reagent selection : Use anhydrous solvents (THF) and stoichiometric excess of acylating agents (e.g., propiolic acid derivatives).
  • Workup : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum.
  • Purification : Crystallization or column chromatography (e.g., 2% MeOH/CHCl₃) .

Q. How is the structure and purity of this compound validated?

  • NMR spectroscopy : Analyze ¹H and ¹³C NMR shifts to confirm stereochemistry and functional groups. For example, characteristic peaks include δ 4.47 (pyrrolidine CH) and δ 173.3 (carboxylic acid carbonyl) .
  • HPLC : Use ≥98% purity criteria with reverse-phase columns and UV detection.
  • Optical rotation : Measure [α]D values (e.g., −163.3° in CHCl₃) to verify enantiomeric integrity .

Q. What solvents are suitable for dissolving this compound?

While solubility data are limited for this specific derivative, related pyrrolidine carboxylates (e.g., Boc-protected analogs) show solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water. Experimental determination via gravimetric analysis or saturation shake-flask methods is advised .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Reaction temperature : Reflux conditions (e.g., 2 h in THF at 70°C) enhance acylation efficiency .
  • Stoichiometry : Use 1.5 equivalents of propiolic acid derivatives to drive the reaction to completion.
  • By-product mitigation : Employ scavengers (e.g., ammonium bicarbonate) to remove unreacted reagents .
  • Crystallization optimization : Adjust solvent ratios (e.g., THF/diisopropyl ether) to improve crystal formation .

Q. How do stereochemical variations in the pyrrolidine ring affect biological activity?

The (2S) configuration is critical for interactions with chiral targets (e.g., enzymes or receptors). For instance, (2S,4S)-Boc-phenoxyproline derivatives exhibit enhanced neuroprotective activity due to spatial alignment of substituents . Use chiral HPLC or X-ray crystallography to confirm stereochemistry and correlate it with functional assays .

Q. How can discrepancies in solubility data across literature sources be resolved?

  • Experimental validation : Conduct systematic solubility studies using USP/Ph.Eur. methods.
  • pH-dependent solubility : Test solubility in buffered solutions (pH 1–12) to identify ionizable groups .
  • Thermodynamic analysis : Calculate solubility parameters (Hansen solubility parameters) via computational modeling .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Temperature : Store at 2–8°C in airtight containers to prevent degradation. Avoid prolonged exposure to >25°C .
  • Light sensitivity : Protect from UV light using amber glassware.
  • Humidity : Use desiccants (silica gel) to minimize hydrolysis of the hydrochloride salt .

Q. How does this compound interact in PROTAC (Proteolysis-Targeting Chimera) systems?

While direct data are limited, structurally similar pyrrolidine carboxylates serve as linkers or warheads in PROTACs. The propargyl group (prop-2-yn-1-yl) enables click chemistry conjugation to E3 ligase ligands (e.g., VHL or CRBN), as seen in IAP-VHL hetero-PROTACs . Validate binding via SPR (surface plasmon resonance) or cellular degradation assays .

Methodological Considerations

Q. What purification strategies are effective for removing by-products?

  • Flash chromatography : Use silica gel with gradient elution (CHCl₃:MeOH 95:5 to 90:10).
  • Recrystallization : Optimize solvent pairs (e.g., THF/hexane) to isolate high-purity crystals .
  • Ion-exchange resins : Remove residual salts using Dowex® 50WX8 (H⁺ form) .

Q. How to mitigate hazards during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .

Data Contradiction Analysis

  • Example : Conflicting solubility data may arise from polymorphic forms or hygroscopicity. Address this via PXRD (powder X-ray diffraction) to identify crystalline forms and Karl Fischer titration to quantify water content .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
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(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride

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